Cas no 1783816-74-9 (NVS-PAK1-1)

NVS-PAK1-1 化学的及び物理的性質
名前と識別子
-
- NVS-PAK1-1
- (S)-3-(2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-ylamino)-N-isopropylpyrrolidine-1-carboxamide
- DA-56346
- BDBM50112348
- (3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide
- 1783816-74-9
- NVS-PAK1-1, >=98% (HPLC)
- (3S)-3-{[13-chloro-2-(2,2-difluoroethyl)-6-fluoro-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-ylidene]amino}-N-isopropylpyrrolidine-1-carboxamide
- (3S)-3-{[13-chloro-2-(2,2-difluoroethyl)-6-fluoro-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-ylidene]amino}-N-isopropylpyrrolidine-1-carboxamide
- CHEMBL3609372
- EX-A3547
- NCGC00486944-01
- AS-84211
- BCP29548
- NVSPAK11; NVS PAK1 1
- AKOS032946524
- HY-100519
- (S)-3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide
- CS-6916
-
- インチ: InChI=1S/C23H25ClF3N5O/c1-13(2)28-23(33)31-8-7-16(11-31)29-22-17-9-14(24)3-5-19(17)32(12-21(26)27)20-6-4-15(25)10-18(20)30-22/h3-6,9-10,13,16,21H,7-8,11-12H2,1-2H3,(H,28,33)(H,29,30)/t16-/m0/s1
- InChIKey: OINGHOPGNMYCAB-INIZCTEOSA-N
- ほほえんだ: FC1=CC2=C(C=C1)N(CC(F)F)C3=C(C=C(Cl)C=C3)C(N[C@H]4CCN(C(NC(C)C)=O)C4)=N2
計算された属性
- せいみつぶんしりょう: 479.1699726g/mol
- どういたいしつりょう: 479.1699726g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 4
- 複雑さ: 726
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 60Ų
NVS-PAK1-1 セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
NVS-PAK1-1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N925920-2.5mg |
NVS PAK1 1 |
1783816-74-9 | 2.5mg |
$ 230.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88260-25mg |
NVS-PAK1-1 |
1783816-74-9 | 25mg |
¥6902.0 | 2021-09-08 | ||
ChemScence | CS-6916-10mg |
NVS-PAK1-1 |
1783816-74-9 | 99.91% | 10mg |
$216.0 | 2022-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N910315-10mg |
NVS-PAK1-1 |
1783816-74-9 | 98% | 10mg |
¥2,970.00 | 2022-09-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16367-2 mg |
NVS-PAK1-1 |
1783816-74-9 | 99.74% | 2mg |
¥679.00 | 2022-02-28 | |
MedChemExpress | HY-100519-5mg |
NVS-PAK1-1 |
1783816-74-9 | 99.50% | 5mg |
¥1100 | 2024-05-25 | |
Ambeed | A605423-5mg |
(S)-3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide |
1783816-74-9 | 98% | 5mg |
$157.0 | 2025-02-19 | |
Ambeed | A605423-1mg |
(S)-3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide |
1783816-74-9 | 98% | 1mg |
$48.0 | 2025-02-19 | |
Ambeed | A605423-100mg |
(S)-3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide |
1783816-74-9 | 98% | 100mg |
$594.0 | 2025-02-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SML1867-25MG |
NVS-PAK1-1 |
1783816-74-9 | 25mg |
¥6610.5 | 2023-09-13 |
NVS-PAK1-1 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
NVS-PAK1-1に関する追加情報
NVS-PAK1-1: A Promising Selective Pak Kinase Inhibitor in Drug Development
The compound NVS-PAK1-1 (CAS NO: 1783816-74-9) has emerged as a highly promising candidate in the field of biopharmaceuticals, particularly in the realm of kinase inhibition. This molecule has garnered significant attention due to its remarkable ability to selectively target and inhibit Pak kinases, a family of proteins that play critical roles in various cellular processes, including cell proliferation, survival, and migration.
Pak kinases (PAK) are known to contribute to the progression of numerous diseases, most notably cancer. The inhibition of these enzymes has thus become a focal point for researchers seeking to develop novel therapeutic agents. NVS-PAK1-1 stands out in this context due to its high selectivity and potency against specific isoforms of Pak kinases, making it a valuable tool in precision medicine.
Recent studies have highlighted the importance of targeting the Pak signaling pathway in cancer treatment. For instance, research published in *Nature Communications* (2023) demonstrated that selective inhibition of Pak1/4/5 isoforms could effectively suppress the growth and metastasis of various cancers, including breast and ovarian cancers. NVS-PAK1-1, with its specificity for these isoforms, aligns perfectly with this therapeutic strategy.
One of the key advantages of NVS-PAK1-1 is its ability to circumvent off-target effects, which have been a major challenge in kinase inhibitor development. By employing advanced computational modeling and medicinal chemistry techniques, researchers at Nerviano Medical Sciences (NVS) achieved an exquisite balance between selectivity and pharmacokinetic properties, resulting in a molecule that is both effective and well-tolerated.
The discovery of NVS-PAK1-1 was driven by the growing understanding of the complex interplay between kinase activity and disease pathogenesis. Collaborative efforts between academic institutions and pharmaceutical companies have been instrumental in advancing this field, with drug discovery platforms like NVS's playing a pivotal role.
Preclinical studies conducted at Nerviano Medical Sciences revealed that NVS-PAK1-1 not only inhibits Pak kinase activity but also disrupts downstream signaling pathways critical for cancer cell survival. This dual mechanism positions it as a potential next-generation therapeutic agent, capable of overcoming limitations associated with first-generation kinase inhibitors.
Moreover, NVS-PAK1-1 has shown favorable pharmacokinetic profiles in preclinical models, including excellent oral bioavailability and minimal toxicity. These attributes make it an attractive candidate for phase I clinical trials, which are currently ongoing in select cancer patient populations.
In summary, NVS-PAK1-1 represents a significant advancement in the development of kinase inhibitors for cancer therapy. Its unique combination of selectivity, potency, and safety profile positions it as a highly promising compound with the potential to address unmet medical needs in oncology.
1783816-74-9 (NVS-PAK1-1) 関連製品
- 1803584-93-1(N-(3-phenoxypropyl)oxan-4-amine hydrochloride)
- 98594-42-4(Ethyl 2,6-diaminoisonicotinate)
- 1781538-44-0(2,2-difluoro-5-methylhexan-1-amine)
- 1806046-22-9(2-Hydroxy-3-methoxy-5-(trifluoromethoxy)pyridine-4-sulfonamide)
- 2172053-76-6(1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide)
- 2639378-31-5(rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid)
- 478247-86-8(3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(3-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one)
- 1513469-13-0((4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine)
- 195310-75-9(tert-butyl (2S)-2-amino-4,4-dimethylpentanoate)
- 2137646-90-1(1-Ethyl-1-azaspiro[4.5]decan-4-amine)

